Cas no 33630-20-5 (Pyrimidine,4-methoxy-2-phenyl-)

Pyrimidine,4-methoxy-2-phenyl- is a substituted pyrimidine derivative characterized by the presence of a methoxy group at the 4-position and a phenyl ring at the 2-position of the pyrimidine core. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization and application in heterocyclic synthesis. The methoxy and phenyl substituents enhance its stability and reactivity, making it a valuable intermediate in the development of biologically active molecules. Its well-defined structure and purity ensure reproducibility in synthetic pathways, supporting its use in medicinal chemistry and material science applications.
Pyrimidine,4-methoxy-2-phenyl- structure
33630-20-5 structure
Product Name:Pyrimidine,4-methoxy-2-phenyl-
CAS No:33630-20-5
MF:C11H10N2O
MW:186.20990228653
CID:294370
PubChem ID:817446
Update Time:2025-06-27

Pyrimidine,4-methoxy-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine,4-methoxy-2-phenyl-
    • 4-METHOXY-2-PHENYLPYRIMIDINE
    • 2-Phenyl-4-methoxypyrimidin
    • 2-phenyl-4-methoxypyrimidine
    • 4-methoxy-2-phenyl-pyrimidine
    • Phenyl-2-methoxy-4-pyrimidin
    • Pyrimidine,4-methoxy-2-phenyl
    • AKOS006274200
    • F81642
    • CS-0045595
    • 33630-20-5
    • FT-0618884
    • SCHEMBL15483941
    • DTXSID80355808
    • methyl 2-phenylpyrimidin-4-yl ether
    • AC-907/25005123
    • Inchi: 1S/C11H10N2O/c1-14-10-7-8-12-11(13-10)9-5-3-2-4-6-9/h2-8H,1H3
    • InChI Key: SDWDRRVMYUWAEY-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=NC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 186.07900
  • Monoisotopic Mass: 186.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35A^2
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.127
  • Boiling Point: 223.8°C at 760 mmHg
  • Flash Point: 81.3°C
  • Refractive Index: 1.563
  • PSA: 35.01000
  • LogP: 2.15220

Pyrimidine,4-methoxy-2-phenyl- Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pyrimidine,4-methoxy-2-phenyl- Pricemore >>

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Additional information on Pyrimidine,4-methoxy-2-phenyl-

Pyrimidine, 4-Methoxy-2-Phenyl-: A Comprehensive Overview

Pyrimidine, 4-methoxy-2-phenyl-, also known by its CAS number 33630-20-5, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrimidine family, which is a class of six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of a methoxy group at position 4 and a phenyl group at position 2 imparts unique chemical properties to this molecule, making it a subject of interest for both academic research and industrial applications.

The structure of 4-methoxy-2-phenylpyrimidine is characterized by its aromaticity and the substituents attached to the pyrimidine ring. The methoxy group (-OCH₃) at position 4 contributes to the compound's solubility and reactivity, while the phenyl group at position 2 enhances its stability and electronic properties. These features make 4-methoxy-2-phenylpyrimidine a versatile building block in organic synthesis, particularly in the development of bioactive molecules.

Recent studies have highlighted the potential of 4-methoxy-2-phenylpyrimidine as a lead compound in drug discovery. Researchers have explored its ability to inhibit key enzymes and receptors involved in various pathological processes, such as inflammation, cancer, and neurodegenerative diseases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-methoxy-2-phenylpyrimidine exhibit potent anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. This finding underscores the compound's potential as a scaffold for developing novel therapeutic agents.

In addition to its pharmacological applications, 4-methoxy-2-phenylpyrimidine has also been investigated for its role in materials science. Its aromaticity and conjugated system make it a candidate for use in organic electronics, such as in the development of semiconducting materials and light-emitting diodes (LEDs). A research team from the University of California reported that incorporating 4-methoxy-2-phenylpyrimidine into polymer blends significantly improved their electrical conductivity, paving the way for its application in flexible electronics.

The synthesis of 4-methoxy-2-phenylpyrimidine typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of substituted aldehydes with amidines or guanidines, followed by cyclization to form the pyrimidine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.

From an environmental perspective, the ecological impact of 4-methoxy-2-phenylpyrimidine has been a topic of concern. Studies have shown that while the compound is not inherently toxic at low concentrations, its persistence in aquatic environments could pose risks to aquatic organisms. Regulatory agencies are currently evaluating its safety profile to ensure compliance with environmental protection standards.

In conclusion, 4-methoxy-2-phenylpyrimidine (CAS No. 33630-20-5) is a multifaceted compound with applications spanning drug discovery, materials science, and organic synthesis. Its unique chemical properties and recent research breakthroughs highlight its potential as a valuable tool in advancing both scientific knowledge and technological innovations.

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